Regioisomeric Differentiation: Isoxazole-3-carbohydrazide vs. Isoxazole-4-carbohydrazide — Divergent Biological Mechanisms and Synthetic Utility
Isoxazole-3-carbohydrazide (CAS 62438-02-2) and its regioisomer isoxazole-4-carbohydrazide (CAS 885273-78-9) share an identical molecular formula (C₄H₅N₃O₂, MW 127.10) yet diverge fundamentally in biological mechanism and synthetic application. The 4-carbohydrazide regioisomer has been specifically reported to inhibit fungal growth via fatty acid synthesis inhibition, with selectivity for fungal cells over bacterial and human cells . In contrast, the 3-carbohydrazide regioisomer is not characterized as a direct antifungal agent; instead its value lies in serving as a versatile condensation scaffold. Derivatives generated from the 3-carbohydrazide scaffold have demonstrated antibacterial activity against carbapenem-resistant Acinetobacter baumannii (CRAB) with MIC values of 0.5–2 μg/mL for the most potent analogs (compounds 7j, 7l, 7n, 7o, 7p, and 16), with compound 7l achieving MIC = 0.5 μg/mL and a selectivity index >200 against Vero cells [1]. The 4-carbohydrazide regioisomer's defined antifungal mechanism contrasts with the 3-carbohydrazide's broader derivatization potential, making the choice between regioisomers strictly dependent on the intended application domain (targeted antifungal screening vs. diverse library generation).
| Evidence Dimension | Biological mechanism and derivatization scope |
|---|---|
| Target Compound Data | Isoxazole-3-carbohydrazide: no direct antifungal mechanism reported; serves as condensation scaffold; derivatives achieve MIC = 0.5–2 μg/mL against CRAB (compound 7l MIC = 0.5 μg/mL, SI > 200) [1] |
| Comparator Or Baseline | Isoxazole-4-carbohydrazide (CAS 885273-78-9): specific inhibitor of fungal fatty acid synthesis; does not affect bacterial or human cells |
| Quantified Difference | The 3-regioisomer yields antibacterial derivatives with MIC as low as 0.5 μg/mL against Gram-negative MDR pathogens; the 4-regioisomer is a direct antifungal agent with a distinct mechanism (fatty acid synthesis inhibition). No cross-activity data available for direct comparison. |
| Conditions | Antibacterial MIC: broth microdilution against CRAB BAA-1605 and MDR-AB clinical isolates; cytotoxicity: Vero cell assay [1]. Antifungal data: mechanism inferred from fungal growth inhibition assays; specific MIC values not located for the parent 4-carbohydrazide . |
Why This Matters
A procurement decision for antifungal screening should select the 4-carbohydrazide; a decision for generating diverse hydrazone/oxadiazole libraries with antibacterial, anticancer, or CNS potential should select the 3-carbohydrazide.
- [1] Rani Bandela et al. Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N′-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii. Eur J Med Chem. 2025 Dec 15;300:118154. doi: 10.1016/j.ejmech.2025.118154. PMID: 40975007. View Source
